molecular formula C16H17N3O3S B6909885 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide

Cat. No.: B6909885
M. Wt: 331.4 g/mol
InChI Key: OTKNKDFZGPNPPU-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring, a cyclopentyl group, and a thiadiazole moiety

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15(14-10-17-19-23-14)18-16(5-1-2-6-16)11-3-4-12-13(9-11)22-8-7-21-12/h3-4,9-10H,1-2,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNKDFZGPNPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CN=NS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a Grignard reaction or other alkylation methods.

    Thiadiazole Ring Formation: The thiadiazole ring is formed by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Final Coupling: The final step involves coupling the benzodioxin-cyclopentyl intermediate with the thiadiazole carboxamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]thiadiazole-5-carboxamide: can be compared with other thiadiazole derivatives and benzodioxin-containing compounds.

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Benzodioxin Compounds: Compounds like 1,4-benzodioxin-2-carboxylic acid and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

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